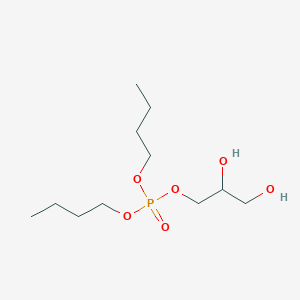

Dibutyl 2,3-dihydroxypropyl phosphate

Description

Properties

CAS No. |

189148-63-8 |

|---|---|

Molecular Formula |

C11H25O6P |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

dibutyl 2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C11H25O6P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10-11(13)9-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

ISCNVGHJLOADAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Dibutyl 2,3 Dihydroxypropyl Phosphate

Phosphorylation Strategies for Generating 2,3-Dihydroxypropyl Phosphate (B84403) Esters

The initial and crucial step in the synthesis of the target compound is the phosphorylation of the glycerol (B35011) backbone to produce a 2,3-dihydroxypropyl phosphate ester intermediate. Glycerol serves as an excellent model for phosphorylation studies due to its primary and secondary alcohol groups. nih.gov Various chemical and chemoenzymatic routes have been developed to achieve this transformation, with strategies focusing on efficiency, yield, and regioselectivity.

Direct Esterification Approaches with Phosphoric Acid Derivatives

Direct esterification represents a straightforward method for phosphorylating glycerol. This typically involves the reaction of glycerol with a phosphoric acid source, often with heating and removal of water to drive the reaction to completion.

One approach involves mixing polyols, such as glycerol, with phosphoric acid material and heating under reduced pressure. google.com The use of a sub-stoichiometric amount of a basic compound in the presence of a water-entraining agent like toluene (B28343) or xylene can facilitate the direct esterification of ortho-phosphoric acid with alcohols. google.com The reaction equilibrium is influenced by the concentration of phosphoric acid, and removing the water byproduct is critical, especially with longer-chain alcohols. sciencemadness.org To enhance reactivity and yield, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to promote the esterification of phosphoric acids with alcohol O-nucleophiles. researchgate.net Microwave-assisted direct esterification has also been explored as a green chemistry approach, sometimes utilizing ionic liquid additives to promote the transformation of monoalkylphosphates into dialkylphosphates. nih.gov

Table 1: Comparison of Direct Esterification Methods for Phosphorylation

| Method | Reagents & Conditions | Key Features | Citations |

| Heating under Vacuum | Glycerol, Phosphoric Acid, Heat (e.g., 135-165°C), Reduced Pressure | Simple; removes water byproduct to drive equilibrium. | google.com |

| Azeotropic Dehydration | Alcohol, o-Phosphoric Acid, Basic Catalyst, Water-entraining agent (e.g., xylene) | Effective for removing water; uses a catalyst. | google.com |

| Coupling Agent-Mediated | Phosphoric Acid, Alcohol, Dicyclohexylcarbodiimide (DCC) | High efficiency and good functional-group tolerance. | researchgate.net |

| Microwave-Assisted | Monoalkylphosphate, Alcohol, Ionic Liquid Additive, Microwave Irradiation | Green method; can be more selective and faster than conventional heating. | nih.gov |

Phosphoramidite (B1245037) and Phosphite (B83602) Triester Methodologies in Dibutyl 2,3-Dihydroxypropyl Phosphate Synthesis

The phosphoramidite and phosphite triester methods are highly efficient, gold-standard techniques for forming phosphate linkages, most notably in the synthesis of oligonucleotides. aragen.comtwistbioscience.com These principles are directly applicable to the synthesis of glycerol-based phosphate esters.

The synthesis begins with a protected glycerol derivative, which is then reacted with a phosphitylating agent to form a glycerol phosphoramidite monomer. nih.govresearchgate.net These monomers are stable building blocks that can be activated for coupling. The general cycle for phosphoramidite chemistry involves four key steps:

Detritylation/Deblocking: Removal of a protecting group (like dimethoxytrityl, DMT) from the hydroxyl group of a support-bound molecule. twistbioscience.com

Coupling: The now-free hydroxyl group attacks an activated phosphoramidite monomer (e.g., the glycerol phosphoramidite), which is catalyzed by an activator like tetrazole. twistbioscience.comsigmaaldrich.com This forms an unstable phosphite triester linkage.

Capping: Any unreacted hydroxyl groups are acetylated to prevent them from participating in subsequent reaction cycles. twistbioscience.com

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water. sigmaaldrich.com

This cycle can be adapted to synthesize the desired glycerol phosphate structure. A related approach, H-phosphonate chemistry, involves the formation of H-phosphonate diesters which are then oxidized in a single step at the end of the synthesis to form the phosphate backbone. nih.govresearchgate.net

Table 2: Standard Cycle of Phosphoramidite Synthesis

| Step | Purpose | Typical Reagents | Intermediate Product | Citations |

| 1. Deblocking | Exposes a reactive hydroxyl group. | Acid (e.g., Trichloroacetic Acid) | Free 5'-OH group | twistbioscience.com |

| 2. Coupling | Forms the new phosphite triester linkage. | Phosphoramidite monomer, Activator (e.g., Tetrazole) | Unstable Phosphite Triester | sigmaaldrich.com |

| 3. Capping | Prevents the formation of failure sequences. | Acetic Anhydride, N-Methylimidazole | Acetylated unreacted hydroxyls | twistbioscience.com |

| 4. Oxidation | Stabilizes the newly formed linkage. | Iodine, Water, Pyridine | Stable Phosphate Triester | sigmaaldrich.com |

Regioselective Functionalization of Glycerol Backbones for Phosphate Conjugation

A significant challenge in the synthesis of 2,3-dihydroxypropyl phosphates is achieving regioselectivity, as glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group. nih.gov To ensure phosphorylation occurs at the desired position, selective protection and deprotection strategies are often necessary.

Alternatively, certain catalysts can impart regioselectivity without the need for extensive protecting group chemistry. For instance, the non-ionic phosphazene base, P1, has been shown to catalyze the esterification of glycerol derivatives with high selectivity at room temperature. fao.org Such organocatalysts can distinguish between the primary and secondary hydroxyl groups, enabling preferential reaction at a specific site. Chemoenzymatic strategies using kinases, such as glycerol kinase, can also offer exceptional regioselectivity, specifically phosphorylating glycerol at the sn-3 position to form glycerol-3-phosphate. wikipedia.orgnih.gov

Butylation Techniques for Phosphate Ester Formation

Once the 2,3-dihydroxypropyl phosphate backbone is formed (likely with the diol functionality protected), the butyl groups must be introduced to create the final diester. This can be accomplished through either direct alkylation or transesterification.

Alkylation Reactions Employing Butyl-Containing Reagents

Direct alkylation involves the reaction of a phosphate salt with a butyl-containing electrophile, such as a butyl halide. A general and efficient procedure for the alkylation of related H-phosphinate esters involves deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by the addition of an alkyl halide (e.g., butyl iodide). nih.gov

A similar strategy can be envisioned for a protected dihydroxypropyl phosphate monoester. The phosphate acid would first be deprotonated to form a phosphate anion, which then acts as a nucleophile, attacking the butyl halide to form the dibutyl ester. The synthesis of dibutyl phosphate itself can be achieved by reacting butanol with a phosphorus source like phosphorus oxychloride, followed by workup and purification. researchgate.netgoogle.com

Table 3: Examples of Reagents for Butylation via Alkylation

| Phosphorus Precursor | Butylating Agent | Base/Conditions | Product Type | Citations |

| H-Phosphinate Ester | Butyl Iodide | LiHMDS, Low Temperature | Phosphinate Ester | nih.gov |

| Phosphorus Oxychloride | n-Butanol | Reaction followed by hydrolysis/workup | Dibutyl Phosphate | google.com |

| Phenyl Phosphate | n-Butanol | Reaction with POCl3/Phenol intermediate | Mixed Butyl Phenyl Phosphates | google.com |

Transesterification Processes for Introducing Butyl Moieties

Transesterification is a powerful method for exchanging the ester groups on a phosphate core. This process involves reacting a starting phosphate ester, such as triphenyl phosphate or trimethyl phosphate, with an excess of butanol in the presence of a catalyst. google.com This approach avoids the use of harsh alkylating agents.

Various catalysts have been developed to facilitate this transformation. Simple alkoxides formed from sodium hydroxide (B78521) and the alcohol can be used, as can phenoxide catalysts. google.com More recently, N-heterocyclic carbenes (NHCs) have been identified as highly effective organic catalysts for the transesterification of phosphorus esters under mild conditions. researchgate.net Another atom-efficient method uses enol phosphates, like dimethyl isopropenyl phosphate, which react with alcohols in the presence of a catalytic base, generating only acetone (B3395972) as a byproduct. nih.gov A selective, multi-step transesterification has also been developed starting from tris(2,2,2-trifluoroethyl) phosphate, allowing for the stepwise and controlled synthesis of mixed phosphate triesters. researchgate.netbohrium.com

Table 4: Catalytic Systems for Transesterification

| Starting Phosphate Ester | Alcohol | Catalyst/Conditions | Key Features | Citations |

| Triaryl Phosphate | Aliphatic Alcohol | Sodium Alkoxide or Phenoxide | Established industrial method. | google.com |

| Dimethyl Methylphosphonate | Benzyl Alcohol | N-Heterocyclic Carbene (e.g., ICy) | Mild conditions, high efficiency, organocatalyzed. | researchgate.net |

| Dimethyl Isopropenyl Phosphate | Primary Alcohol | Catalytic Base (e.g., DBU) | Atom efficient; acetone is the only byproduct. | nih.gov |

| Tris(2,2,2-trifluoroethyl) phosphate | Various Alcohols | DBU or Lithium Alkoxides | Allows for selective, stepwise synthesis of mixed esters. | researchgate.netbohrium.com |

Multi-Step Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step pathways. These routes can be designed in either a linear or convergent fashion, each with distinct advantages.

A common linear approach involves the initial preparation of a protected glycerol derivative, which is then phosphorylated, followed by deprotection. For instance, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) serves as a readily available starting material where the 2- and 3-hydroxyl groups of glycerol are protected as an acetonide. This protected precursor can be reacted with a phosphorylating agent. One method for creating the dibutyl phosphate moiety is by reacting butanol with phosphorus oxychloride. A more direct approach for the phosphorylation step would involve using dibutyl chlorophosphate or a related activated dibutyl phosphate species. Following the successful attachment of the dibutyl phosphate group to the primary hydroxyl of the protected glycerol, the final step is the acidic hydrolysis of the acetonide protecting group to reveal the 2,3-dihydroxypropyl functionality.

Enantioselective Synthesis and Chiral Resolution of this compound

The 2,3-dihydroxypropyl moiety of the target molecule contains a chiral center at the C2 position, meaning that this compound can exist as two enantiomers: (R)-dibutyl 2,3-dihydroxypropyl phosphate and (S)-dibutyl 2,3-dihydroxypropyl phosphate. The synthesis of enantiomerically pure forms requires either the use of chiral starting materials, asymmetric synthesis techniques, or the resolution of a racemic mixture.

The key to the enantioselective synthesis of the final compound is the use of a chiral precursor for the 2,3-dihydroxypropyl group. Readily available chiral synthons derived from glycerol, such as (R)- or (S)-solketal, are common starting points. These materials allow for the synthesis to proceed along established pathways while retaining the stereochemical integrity of the chiral center.

Alternatively, asymmetric dihydroxylation reactions can be employed to introduce the diol functionality in a stereocontrolled manner. For example, Sharpless asymmetric dihydroxylation of an allyl precursor can be used to create the desired chiral diol. researchgate.net This powerful technique allows for the selective synthesis of either the (R,R) or (S,S) diol from a prochiral olefin, which can then be further functionalized and coupled with the dibutyl phosphate group.

Asymmetric phosphorylation represents a more direct method to potentially induce chirality during the formation of the phosphate ester. pnas.org This can be achieved through the use of chiral phosphorylating agents or, more elegantly, through catalytic asymmetric phosphorylation. nih.gov In a catalytic approach, a chiral catalyst, often a peptide-based one, can facilitate the transfer of a phosphoramidite or other activated phosphate group to the diol precursor. pnas.orgnih.gov This can proceed via a kinetic resolution, where one enantiomer of a racemic diol reacts preferentially, or through the desymmetrization of a prochiral diol. While this has been explored for other complex molecules like inositol (B14025) phosphates, the principles can be applied to the synthesis of chiral this compound. pnas.orgnih.gov

Another strategy involves the use of chiral amines as catalytic promoters in the condensation of a racemic, unsymmetrically substituted dialkyl phosphorochloridite with an alcohol, which can achieve a dynamic kinetic resolution. rsc.org

The following table summarizes potential enantioselective strategies:

| Strategy | Description | Key Reagents/Techniques |

| Chiral Pool Synthesis | Utilization of readily available enantiomerically pure starting materials. | (R)- or (S)-solketal |

| Asymmetric Dihydroxylation | Creation of the chiral diol from a prochiral olefin using a chiral catalyst. | Sharpless Asymmetric Dihydroxylation (AD-mix-α, AD-mix-β) |

| Catalytic Asymmetric Phosphorylation | Use of a chiral catalyst to control the stereochemical outcome of the phosphorylation step. | Peptide-based catalysts, chiral amines |

| Chiral Resolution | Separation of a racemic mixture of the final compound or a key intermediate. | Chiral chromatography (e.g., SFC, HPLC) |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the phosphorylation step, the choice of solvent is critical. Acetonitrile has been shown to be an effective solvent in some oxidative coupling reactions leading to related structures, offering a good balance between conversion and selectivity. scielo.br Other common solvents for phosphorylation include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758). The reaction temperature is also a key variable; for instance, the synthesis of dialkyl hydrogen phosphates from alkyl chlorophosphates is often conducted at 0°C to control the reactivity of the intermediates. chemicalbook.com

The molar ratio of the reactants, such as the phosphorylating agent to the alcohol precursor, must be carefully controlled to avoid the formation of undesired byproducts like trialkyl phosphates or unreacted starting materials. In the synthesis of dibutyl phosphate from phosphorous acid and n-butanol, an optimal mole ratio of n-butanol to phosphorous acid was found to be 3.6. epa.gov The reaction time is another parameter that requires optimization; prolonged reaction times may not necessarily lead to higher yields and can result in product degradation. For example, in some syntheses, reaction times can be significantly reduced from 20 hours to 4 hours without a major impact on the outcome. scielo.br

The table below illustrates hypothetical optimization parameters for a key phosphorylation step:

| Parameter | Condition A | Condition B (Optimized) | Outcome |

| Solvent | Dichloromethane | Acetonitrile | Improved selectivity and "greener" process scielo.br |

| Temperature | Room Temperature | 0 °C | Reduced byproduct formation chemicalbook.com |

| Reactant Ratio (Alcohol:Phosphorylating Agent) | 1:1.5 | 1:1.1 | Minimized excess reagent waste |

| Reaction Time | 24 hours | 6 hours | Increased throughput without significant yield loss |

| Yield | 55% | 75% | Higher efficiency |

Isolation and Purification Techniques for this compound

Following the synthesis, a multi-step purification process is typically required to isolate this compound in high purity. The exact techniques employed will depend on the physical and chemical properties of the compound and the impurities present.

A common initial step is an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This often involves extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane. For organophosphate compounds, a series of acid-base washes can be particularly effective. For example, washing with a sodium bicarbonate solution can remove acidic impurities, followed by an acidic wash (e.g., with dilute HCl) to protonate the desired phosphate and facilitate its extraction into the organic phase. chemicalbook.com

Chromatographic techniques are almost always necessary for achieving high purity. Column chromatography using silica (B1680970) gel is a standard method. The choice of eluent system (a mixture of polar and non-polar solvents) is critical for achieving good separation. For instance, a gradient of methanol (B129727) in dichloromethane is often effective for separating polar organophosphate compounds.

For the separation of stereoisomers, specialized chiral chromatography techniques are required. Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are powerful methods for resolving enantiomers and diastereomers. lcms.cz

The final purified product is typically concentrated under reduced pressure, and its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and infrared (IR) spectroscopy.

Advanced Spectroscopic and Structural Elucidation of Dibutyl 2,3 Dihydroxypropyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Dibutyl 2,3-dihydroxypropyl phosphate (B84403), distinct signals are expected for the butyl chains and the 2,3-dihydroxypropyl moiety.

The protons of the two butyl groups are chemically equivalent, as are the protons of the 2,3-dihydroxypropyl group. The expected chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and phosphorus atoms. Protons closer to the phosphate group will be deshielded and appear at a lower field (higher ppm value). libretexts.orgpdx.edu The hydroxyl protons (OH) on the dihydroxypropyl chain are expected to be broad singlets, and their chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data for Dibutyl 2,3-dihydroxypropyl phosphate

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (Butyl) | 0.90 - 1.00 | Triplet (t) | J ≈ 7.4 |

| CH₂ (Butyl, C3') | 1.40 - 1.50 | Sextet | J ≈ 7.5 |

| CH₂ (Butyl, C2') | 1.65 - 1.75 | Quintet | J ≈ 7.5 |

| O-CH₂ (Butyl, C1') | 3.95 - 4.10 | Quartet (q) | J(H,H) ≈ 6.7, J(H,P) ≈ 6.7 |

| CH₂-O-P (Propyl, C1) | 4.05 - 4.20 | Multiplet (m) | |

| CH(OH) (Propyl, C2) | 3.80 - 3.95 | Multiplet (m) | |

| CH₂(OH) (Propyl, C3) | 3.50 - 3.65 | Multiplet (m) | |

| OH (Propyl, C2 & C3) | Variable | Broad Singlet (br s) |

Note: The multiplicity of protons on the propyl group and the O-CH₂ of the butyl group is complex due to coupling with both adjacent protons and the ³¹P nucleus.

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single peak. The chemical shifts are highly sensitive to the electronic environment. libretexts.orglibretexts.orgyoutube.com

Carbons bonded to the electronegative oxygen of the phosphate group (C1' and C1) are expected to be significantly downfield. The carbons of the butyl chains will show a predictable pattern, with the terminal methyl group appearing most upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted δ (ppm) |

| CH₃ (Butyl) | 13.5 - 14.0 |

| CH₂ (Butyl, C3') | 18.5 - 19.5 |

| CH₂ (Butyl, C2') | 32.0 - 33.0 |

| O-CH₂ (Butyl, C1') | 67.0 - 68.0 |

| CH₂-O-P (Propyl, C1) | 66.0 - 67.0 |

| CH(OH) (Propyl, C2) | 70.0 - 71.0 |

| CH₂(OH) (Propyl, C3) | 63.0 - 64.0 |

Note: Carbons adjacent to the phosphate group (C1' and C1) may exhibit splitting due to coupling with the ³¹P nucleus.

³¹P NMR is a highly specific technique for analyzing phosphorus-containing compounds. It provides a single peak for each unique phosphorus environment, with a wide chemical shift range that is characteristic of the phosphorus oxidation state and bonding environment. huji.ac.ilresearchgate.net For organophosphate esters like this compound, the phosphorus atom is expected to resonate in a characteristic region. In a proton-decoupled spectrum, the signal will appear as a singlet. The chemical shift is typically referenced to an external standard, such as 85% phosphoric acid. The predicted chemical shift would be in the range of 0 to -5 ppm. organicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons within the butyl chains (e.g., CH₃ to its adjacent CH₂) and within the 2,3-dihydroxypropyl backbone (e.g., C1-H₂ to C2-H, and C2-H to C3-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net It allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal predicted at 3.95 - 4.10 ppm would show a cross-peak with the carbon signal at 67.0 - 68.0 ppm, confirming the assignment of the O-CH₂ group of the butyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edunih.gov It is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the O-CH₂ protons of the butyl groups to the phosphorus atom (³JHP).

Correlations from the CH₂-O-P protons of the propyl group to the phosphorus atom (³JHP).

Correlations from the O-CH₂ protons of the butyl groups to the adjacent CH₂ carbon, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information on the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion, providing strong evidence for the chemical identity of the compound.

The calculated exact mass of the neutral molecule of this compound (C₁₁H₂₅O₆P) is 284.1389 g/mol . In HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 285.1467.

Predicted Fragmentation Pattern in Mass Spectrometry

The fragmentation of organophosphate esters in a mass spectrometer can occur through various pathways, including cleavage of the P-O and C-O bonds, as well as rearrangements. acs.orglibretexts.orgmiamioh.edu

Predicted Major Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 285.1467 | [M+H]⁺ | Protonated molecular ion |

| 229.0839 | [M - C₄H₈ + H]⁺ | Loss of butene via McLafferty rearrangement |

| 211.1046 | [M - C₄H₉O + H]⁺ | Loss of a butoxy group |

| 155.0315 | [M - 2(C₄H₉O) + 3H]⁺ | Loss of both butoxy groups (dihydroxypropyl phosphate) |

| 175.0522 | [C₄H₁₀O₅P]⁺ | Loss of a butyl group and butene |

| 99.0082 | [C₃H₇O₃]⁺ | Dihydroxypropyl fragment |

| 57.0704 | [C₄H₉]⁺ | Butyl cation |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No peer-reviewed studies detailing the tandem mass spectrometry (MS/MS) analysis and fragmentation pathways of this compound could be identified. While general fragmentation patterns for organophosphate esters can be hypothesized, specific experimental data for the title compound, including precursor ion selection, collision-induced dissociation (CID) spectra, and the identification of resulting product ions, are not available in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

A search for infrared (IR) and Raman spectroscopic data for this compound did not yield any published spectra or detailed peak assignments. Consequently, a data table of characteristic vibrational modes for this specific compound cannot be compiled. While theoretical assignments based on the functional groups present (P=O, P-O-C, C-O-H, C-H) are possible, they would be purely speculative without experimental verification.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

There is no available literature on the chiral separation or polarimetric analysis of this compound. The molecule contains a stereocenter, suggesting the existence of enantiomers. However, no studies have been published that describe the development or application of chiral chromatography methods (e.g., using chiral stationary phases) for the separation and enantiomeric purity assessment of this compound. Similarly, no specific rotation values from polarimetry have been reported.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

No crystallographic data for this compound is present in crystallographic databases or scientific publications. This indicates that the compound has likely not been successfully crystallized and analyzed by X-ray diffraction. Therefore, information regarding its solid-state conformation, bond lengths, and bond angles is not known.

Chemical Reactivity and Transformation Pathways of Dibutyl 2,3 Dihydroxypropyl Phosphate

Hydrolysis Kinetics and Mechanisms of Dibutyl 2,3-Dihydroxypropyl Phosphate (B84403)

Hydrolysis of organophosphate esters, such as Dibutyl 2,3-dihydroxypropyl phosphate, involves the cleavage of the ester bond. This process can be influenced by pH and the presence of catalysts. Generally, hydrolysis can proceed via cleavage at the P-O bond or the C-O bond, with the dominant pathway often depending on the reaction conditions. researchgate.net

In a study on the hydrolysis of dibutyl phosphate in a 2.0 mol/L nitric acid medium, the reaction was found to be dependent on temperature, with the rate increasing as the temperature was raised from 110 °C to 150 °C. nih.gov The primary products identified were butanol, butyric acid, propionic acid, and mono-butyl phosphate. nih.gov

Table 1: Hydrolysis Rate Constants for Dibutyl Phosphate in 2.0 mol/L HNO₃ nih.gov (Data presented for a structurally related compound)

| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (s⁻¹) |

| 110 | 6.30 x 10⁻³ | 3.10 x 10⁻³ |

| 150 | 2.10 x 10⁻¹ | 1.98 x 10⁻¹ |

Detailed experimental data on the base-mediated hydrolysis of this compound is scarce. For organophosphate esters, base-catalyzed hydrolysis typically favors cleavage at the P-O bond. researchgate.net A significant feature of this compound is the presence of the 2,3-dihydroxypropyl moiety. It has been shown in studies of other hydroxyalkyl phosphates that a hydroxyl group in the β-position to the phosphate ester can lead to a dramatic increase in the rate of hydrolysis under alkaline conditions. nih.gov This is attributed to the intramolecular formation of a highly reactive cyclic intermediate, a dioxaphospholane ring, which then rapidly hydrolyzes. nih.gov This suggests that this compound would likely be significantly less stable in basic solutions compared to organophosphates lacking such a hydroxyl group.

Specific studies on the enzymatic hydrolysis of this compound by phosphatases and esterases have not been identified in the reviewed literature. However, the metabolism of organophosphate esters by these enzymes is a well-established field of study. mdpi.com Phosphatases are enzymes that catalyze the hydrolysis of phosphate esters, while some esterases can also hydrolyze these compounds.

The susceptibility of this compound to enzymatic hydrolysis would depend on the specific enzymes involved. For instance, phosphotriesterases are known to hydrolyze a wide range of organophosphate triesters. google.com The mechanism of enzymatic hydrolysis often involves a nucleophilic attack on the phosphorus atom, facilitated by the enzyme's active site. google.com Given its structural similarity to endogenous molecules like glycerol (B35011) phosphates, it is plausible that certain phosphatases could recognize and hydrolyze this compound.

Thermal Degradation and Pyrolysis Behavior

The thermal stability of organophosphate esters is a critical property, particularly for their application as flame retardants and plasticizers. bookpi.org

There is no specific data available on the thermal degradation products of this compound. For general organophosphorus esters, thermal degradation often leads to the elimination of a phosphorus acid and the formation of alkenes. nih.gov In the case of dibutyl phosphate, heating to decomposition is known to emit toxic fumes of phosphorus oxides. bookpi.org Studies on the pyrolysis of glycerol, a structural component of the target compound, show that it decomposes into a mixture of gases including carbon monoxide, hydrogen, carbon dioxide, methane, and ethene. acs.org Theoretical studies on glycerol's thermal decomposition suggest the formation of water, formaldehyde, and acetaldehyde (B116499) as primary products. deepdyve.com Based on these related compounds, it can be hypothesized that the thermal degradation of this compound could yield a complex mixture of products including butene, butanol, water, various aldehydes, and phosphorus-containing acids or oxides.

No mechanistic investigations into the thermolysis of this compound have been found. However, for alkyl phosphates, a common thermal degradation pathway is the elimination of a phosphorus acid. nih.govbookpi.org This process is thought to occur readily at relatively low temperatures for alkyl phosphates compared to aryl phosphates. nih.gov The level of oxygenation at the phosphorus atom significantly influences the degradation mechanism, with highly oxygenated compounds like phosphates tending to promote char formation in a polymer matrix. nih.gov The presence of the dihydroxypropyl group adds complexity, and its thermal breakdown would likely proceed through dehydration and C-C bond cleavage, similar to glycerol. deepdyve.com

An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive research did not yield specific scientific data regarding the photolytic degradation, photo-induced transformations, oxidative and reductive chemical reactivity, or derivatization reactions of this particular compound. The available information is insufficient to create a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published analytical methodologies for the chemical compound “this compound.” The available scientific information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The initial and subsequent targeted searches, including those using the compound's CAS number (189148-63-8), failed to yield specific studies detailing its detection and quantification. The majority of the retrieved scientific literature pertains to a related but structurally distinct compound, Dibutyl phosphate (DBP) (CAS 107-66-4). While DBP is an organophosphate, it lacks the critical 2,3-dihydroxypropyl functional group that defines the target molecule. Analytical methods for DBP, including chromatographic conditions and derivatization strategies, cannot be directly and accurately applied to this compound without experimental validation, which is not available in the public domain.

Some search results pointed to analytical methods for other related compounds:

Bis(2,3-dibromopropyl) phosphate: Analysis of this compound suggests that Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step could be a potential strategy. nih.gov However, the difference in the functional groups (dihydroxy vs. dibromo) would significantly impact the analytical behavior, including retention times and mass fragmentation patterns.

Glycerol-3-phosphate: Methods for this compound utilize GC-MS after derivatization with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility. nih.gov This provides a theoretical approach for the dihydroxypropyl moiety of the target compound, but no specific application to "this compound" has been documented.

Given the strict instructions to generate content solely on "this compound" and to adhere to a detailed outline covering specific analytical techniques, creating the requested article would require extensive extrapolation from these related compounds. This would compromise the scientific accuracy and integrity of the content, as the methods would be speculative rather than based on established, peer-reviewed research for the specific compound .

Therefore, to maintain a high standard of scientific rigor and avoid the dissemination of potentially inaccurate information, the request to generate this article cannot be fulfilled at this time. Further empirical research and publication on the analytical chemistry of "this compound" are required before a scientifically sound article can be written.

Analytical Techniques for Detection and Quantification of Dibutyl 2,3 Dihydroxypropyl Phosphate

Spectrophotometric and Electrochemical Detection Methods

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific, publicly available spectrophotometric or electrochemical detection methods developed explicitly for the analysis of Dibutyl 2,3-dihydroxypropyl phosphate (B84403). Research and scholarly articles detailing such analytical procedures for this particular compound are not present in the accessible scientific domain. While methods exist for related compounds like dibutyl phosphate, the strict focus on Dibutyl 2,3-dihydroxypropyl phosphate as per the requirements of this article prevents their inclusion and discussion.

Quality Assurance and Quality Control in Analytical Methodologies

Similarly, the absence of established analytical methodologies for this compound in scientific literature means that there are no specific quality assurance (QA) and quality control (QC) protocols documented for its analysis. Generally, any future development of an analytical method for this compound would necessitate the establishment of rigorous QA/QC procedures. These would typically include:

Method Validation: To ensure the analytical method is fit for its intended purpose, validation would assess parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Use of Certified Reference Materials (CRMs): If available, CRMs of this compound would be used to calibrate instruments and verify the accuracy of measurements.

Control Samples: The routine analysis of control samples with known concentrations of the analyte would be essential to monitor the performance of the method over time.

Blank Samples: Analysis of method blanks, solvent blanks, and field blanks would be necessary to check for contamination from various sources.

Proficiency Testing: Participation in inter-laboratory proficiency testing programs, where available, would provide an external assessment of the laboratory's analytical performance.

Environmental Fate and Degradation Dynamics of Dibutyl 2,3 Dihydroxypropyl Phosphate

Biodegradation Pathways in Environmental Compartments

Microbial Degradation in Water and Soil Systems

There is no specific information available on the microbial degradation of Dibutyl 2,3-dihydroxypropyl phosphate (B84403) in aquatic or terrestrial systems.

Identification of Biodegradation Metabolites

No studies have identified the metabolites resulting from the biodegradation of Dibutyl 2,3-dihydroxypropyl phosphate.

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Communities)

Research detailing the influence of environmental factors such as pH, temperature, and specific microbial communities on the biodegradation rate of this compound is not available.

Abiotic Transformation Processes in the Environment

Hydrolysis in Aqueous Media

While the phosphate ester linkage is generally susceptible to hydrolysis, specific rates, half-lives, and influencing factors for this compound in aqueous media have not been reported.

Photochemical Transformation under Environmental Light Conditions

There is no available data on the photochemical degradation of this compound.

Sorption and Desorption Behavior in Soil and Sediment

Data specific to the sorption and desorption characteristics of this compound in various soil and sediment types are not available in the search results.

Persistence and Environmental Half-Life Estimation

Information regarding the persistence and the estimated environmental half-life of this compound in different environmental compartments is not available in the search results.

Distribution and Transport Mechanisms in Environmental Systems (Air, Water, Soil, Sediment)

Details on the distribution and transport mechanisms of this compound throughout the environment are not available in the search results.

Biochemical Analogues and Functional Relevance of Dihydroxypropyl Phosphate Moieties Non Clinical Contexts

Role of 2,3-Dihydroxypropyl Phosphate (B84403) as a Biosynthetic Precursor in Lipids and Phospholipids (B1166683) (e.g., sn-Glycerol-3-phosphate)

The cornerstone of glycerolipid and phospholipid synthesis is the molecule sn-glycerol-3-phosphate (G3P). wikipedia.org This stereospecific isomer of 2,3-dihydroxypropyl phosphate serves as the primary structural backbone for a vast array of lipids. wikipedia.org The biosynthesis of G3P occurs via two main pathways. The most common route involves the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, a reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase. wikipedia.orgyoutube.com Alternatively, free glycerol (B35011), often derived from the breakdown of existing triglycerides, can be directly phosphorylated by glycerol kinase to yield G3P. wikipedia.orgyoutube.com

Once synthesized, G3P enters the lipid synthesis pathway as the initial substrate for the de novo creation of glycerolipids. wikipedia.org The process begins with the acylation of G3P at the sn-1 position by a family of enzymes known as sn-glycerol-3-phosphate acyltransferases (GPATs). nih.gov This reaction attaches a fatty acyl group from either an acyl-CoA or acyl-ACP donor, resulting in the formation of lysophosphatidic acid (LPA). nih.gov A subsequent acylation at the sn-2 position converts LPA into phosphatidic acid (PA). wikipedia.orgyoutube.com

Phosphatidic acid is a critical branch-point metabolite. youtube.comnih.gov It is the simplest glycerophospholipid and acts as the direct precursor for all other glycerophospholipids in eukaryotes, as well as for triacylglycerols (storage fats). nih.govnih.govresearchgate.net Therefore, the availability and metabolism of the 2,3-dihydroxypropyl phosphate backbone in the form of G3P is a key regulatory point for the entire spectrum of lipid biosynthesis. wikipedia.orgasm.org

Stereochemical Aspects of Glycerol-Derived Phosphates in Biological Systems

The stereochemistry of the glycerol phosphate backbone is a defining feature that differentiates the major domains of life. researchgate.net In Bacteria and Eukarya, cell membranes are constructed from phospholipids that possess a sn-glycerol-3-phosphate backbone, which corresponds to the (R)-configuration. wikipedia.orgchemrxiv.org In stark contrast, the phospholipids found in the membranes of Archaea are built upon a sn-glycerol-1-phosphate (B1203117) backbone, the (S)-enantiomer. researchgate.netchemrxiv.org This fundamental stereochemical divergence is a key phylogenetic marker and reflects a very early evolutionary split in membrane biogenesis strategies.

Beyond this primary distinction, further stereochemical complexity can arise. For instance, in the phospholipid phosphatidylglycerol, there is a second chiral center located in the headgroup glycerol moiety. chemrxiv.org While it was commonly assumed that organisms produce only a single isomer, recent research has challenged this view. chemrxiv.org A study on thermotolerant bacteria isolated from thermal springs revealed that some strains can produce all four possible stereoisomers of phosphatidylglycerol (R,S, R,R, S,R, and S,S). chemrxiv.org The relative ratios of these enantiomers and diastereoisomers were found to be dependent on the cultivation temperature, suggesting a role for stereochemistry in membrane adaptation to environmental stress. chemrxiv.org

Enzymatic Systems Involved in the Metabolism of Glycerol Phosphates

The metabolism of glycerol phosphates is tightly controlled by a suite of enzymes that regulate their synthesis, modification, and degradation. These enzymatic systems ensure a balanced supply of precursors for lipid synthesis and signaling molecules.

Key enzymes in this metabolic network include:

Glycerol Kinase (GK): This enzyme catalyzes the ATP-dependent phosphorylation of free glycerol to produce sn-glycerol-3-phosphate, providing an entry point into lipid synthesis from glycerol derived from lipolysis or diet. nih.govdovepress.com

Glycerol-3-Phosphate Dehydrogenase (GPDH): Existing in both cytosolic (NAD+-dependent) and mitochondrial (FAD-dependent) forms, GPDH catalyzes the interconversion of dihydroxyacetone phosphate (DHAP) and sn-glycerol-3-phosphate. wikipedia.orgnih.gov This links glycolysis directly to phospholipid biosynthesis. nih.gov

sn-Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme family initiates the synthesis of phosphatidic acid by catalyzing the first acylation of G3P to form lysophosphatidic acid. nih.gov

Phospholipase D (PLD): PLD is a crucial signaling enzyme that hydrolyzes the terminal phosphodiester bond of glycerophospholipids, such as phosphatidylcholine, to generate phosphatidic acid (PA) and a free headgroup. researchgate.netaocs.orgwikipedia.org This action releases a potent lipid second messenger (PA). nih.govresearchgate.net The catalytic mechanism proceeds through a covalent enzyme-phosphatidate intermediate, which is then attacked by a nucleophile. researchgate.net While this is typically water (hydrolysis), primary alcohols can also serve as nucleophiles in a process called transphosphatidylation. researchgate.net

Glycerol-3-Phosphate Phosphatase (G3PP): Identified more recently in mammals, G3PP is an enzyme that directly hydrolyzes sn-glycerol-3-phosphate to glycerol and inorganic phosphate. frontiersin.orgresearchgate.netnih.gov This creates a "glycerol shunt" that can divert glucose-derived carbons away from lipid synthesis and glycolysis, playing a regulatory role in cellular energy and lipid metabolism. researchgate.netnih.gov

Table 1: Key Enzymes in Glycerol Phosphate Metabolism

Synthetic Phosphonates as Non-Hydrolyzable Phosphate Mimics in Biochemical Research

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, which replaces the more labile oxygen-phosphorus (O-P) ester linkage found in phosphates. researchgate.netnih.gov This single atomic substitution renders phosphonates exceptionally resistant to chemical and enzymatic hydrolysis. researchgate.netyoutube.com Because of this stability and their ability to act as isosteric mimics of natural phosphates, synthetic phosphonates have become invaluable tools in biochemical research. researchgate.net

They are frequently designed as analogues of enzyme substrates, intermediates, or cofactors to probe biological systems. researchgate.net By using a non-hydrolyzable phosphonate (B1237965) mimic, researchers can study enzyme-substrate binding, characterize active site architecture, or trap an enzyme in a specific conformational state without the reaction proceeding to completion. researchgate.netacs.org Furthermore, phosphonates are effective mimics of the tetrahedral transition states that occur during the hydrolysis of peptides and esters, making them potent competitive inhibitors for enzymes like peptidases and lipases. researchgate.netyoutube.com For example, phosphonate-based mimics of phosphorylated amino acids have been synthesized to investigate the biophysical properties of post-translational modifications. researchgate.net Similarly, non-hydrolyzable nucleotide analogues have been created to elucidate the mechanisms of non-enzymatic RNA primer extension. acs.org

Table 2: Comparison of Phosphate Esters and Phosphonate Analogues

Interaction of Dibutyl 2,3-Dihydroxypropyl Phosphate with Biological Macromolecules (e.g., Enzymes, Membranes) in in vitro Models (Excluding Clinical Implications)

This amphipathic nature suggests two primary modes of interaction in non-clinical, in vitro settings:

Interaction with Enzymes: The 2,3-dihydroxypropyl phosphate moiety is a structural analogue of the natural substrates for the enzymes discussed in section 7.3, such as G3PP and GPAT. In an in vitro system, this compound could potentially act as a competitive inhibitor or an alternative substrate for these enzymes. The bulky butyl groups might facilitate binding to hydrophobic pockets near the active site or, conversely, cause steric hindrance that prevents catalysis.

Interaction with Membranes: As an amphipathic molecule, this compound would be expected to interact with and partition into artificial lipid bilayers, such as liposomes, which are common in vitro membrane models. The insertion of the dibutyl phosphate portion into the hydrophobic core of the membrane could perturb the packing of the natural phospholipid acyl chains, potentially altering membrane fluidity, permeability, or curvature.

Furthermore, considering the transphosphatidylation activity of Phospholipase D (PLD), it is plausible that this compound could be synthesized in an in vitro system. researchgate.net If a source of phosphatidic acid (e.g., from phosphatidylcholine hydrolysis) is present along with the primary alcohol butanol, PLD could catalyze the transfer of the phosphatidate group to butanol, forming a phosphatidylbutanol species. A second, similar reaction could theoretically lead to the dibutyl-esterified phosphate, although this is speculative.

Table of Mentioned Compounds

Emerging Research Directions and Future Perspectives in Dibutyl 2,3 Dihydroxypropyl Phosphate Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of phosphate (B84403) esters has traditionally relied on methods such as the reaction of alcohols with phosphorus oxychloride. wikipedia.org For a multifunctional molecule like dibutyl 2,3-dihydroxypropyl phosphate, challenges include achieving high yields and ensuring regioselectivity to avoid isomeric byproducts.

Future research is focused on developing more efficient and sustainable synthetic pathways. One promising area is the exploration of enzymatic catalysis, which could offer high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. Another approach involves the use of novel phosphorylating agents that are less hazardous and more atom-economical than traditional reagents. For instance, methods developed for producing high-purity beta glycerol (B35011) phosphate salts, which emphasize the elimination of inorganic phosphate impurities and isomer separation, could be adapted for alkylated analogs like the target compound. The development of one-pot synthesis protocols that minimize intermediate purification steps is also a key objective. A patent for producing dibutyl phosphate highlights a method that reduces equipment investment and energy consumption by comprehensively utilizing waste streams from the production process. google.com

Table 1: Comparison of Synthetic Approaches for Phosphate Esters

| Synthesis Strategy | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Classical (e.g., POCl₃) | Reaction of an alcohol (butanol and 2,3-dihydroxypropane-1-ol precursor) with phosphorus oxychloride. wikipedia.org | Well-established, readily available reagents. | Low regioselectivity, formation of HCl byproduct, potentially harsh reaction conditions. |

| Enzymatic Catalysis | Use of enzymes like lipases or phosphatases to catalyze the esterification. | High selectivity, mild conditions, environmentally benign. | Enzyme stability and cost, optimization of reaction media. |

| Transesterification | Exchange of an alkyl or aryl group from a parent phosphate ester with the desired alcohol. | Can be driven to completion by removing a volatile alcohol. | Requires a suitable parent ester, potential for equilibrium mixtures. |

| Green Solvents/Catalysts | Utilizing ionic liquids or solid acid catalysts to replace traditional solvents and catalysts. | Reduced environmental impact, potential for catalyst recycling. | Catalyst efficiency and separation, solvent compatibility. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Transformations

Understanding and optimizing the synthesis and subsequent reactions of this compound requires sophisticated analytical tools. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are fundamental, emerging research leverages advanced spectroscopic methods for real-time, in-situ monitoring.

³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. ox.ac.uk This allows for the direct observation of reactant consumption, intermediate formation, and product generation during a reaction. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HMBC), can elucidate the complete molecular structure and differentiate between isomers.

Other promising techniques include Process Analytical Technology (PAT) tools like ReactIR (in-situ Fourier Transform Infrared Spectroscopy), which can track the concentration of functional groups in real-time. For studying interactions, such as binding events, specialized methods like PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) MRI have been used with lanthanide complexes of phosphate esters to detect molecular interactions through changes in the CEST spectrum. nih.gov

Table 2: Spectroscopic Techniques for Phosphate Ester Analysis

| Technique | Application for this compound | Information Gained |

|---|---|---|

| ³¹P NMR | Purity assessment, isomeric differentiation, reaction monitoring. ox.ac.uk | Phosphorus chemical environment, quantification of species. |

| ¹H & ¹³C NMR | Structural elucidation of the butyl and dihydroxypropyl chains. | Proton and carbon framework, connectivity. |

| GC-MS | Separation and identification of volatile derivatives or degradation products. nih.gov | Molecular weight, fragmentation patterns for structural confirmation. |

| FT-IR/ReactIR | In-situ monitoring of synthesis, identifying functional groups (P=O, O-H, C-O). | Reaction kinetics, endpoint determination. |

| Luminescence Spectroscopy | Studying interactions with metal ions. nih.gov | Binding nature (innersphere vs. outersphere), coordination changes. |

Mechanistic Studies of Chemical and Biological Interactions

A fundamental understanding of the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential biological activity. Research in this area focuses on both its chemical transformations and its interactions with biological systems.

Chemically, the reactivity is dominated by the phosphate ester linkage, which is susceptible to nucleophilic substitution. rsc.orgacs.org The rate and pathway (associative Sₙ2(P) vs. dissociative Sₙ1(P)) of hydrolysis are highly dependent on pH and the nature of the substituents. cabidigitallibrary.orgcdc.gov The electron-donating butyl groups would influence the electrophilicity of the phosphorus center, while the dihydroxypropyl group could participate in intramolecular catalysis or chelation with metal ions, affecting degradation rates. cabidigitallibrary.org

From a biological perspective, while many organophosphate esters are known for their interaction with enzymes like acetylcholinesterase, the specific interactions of this compound are uncharacterized. nih.gov Recent studies on other organophosphates, such as the flame retardant TDCPP, have revealed complex mechanisms of neurotoxicity that go beyond simple enzyme inhibition, involving direct interactions with membrane receptors like integrin αvβ3. bioengineer.org Future mechanistic studies on this compound would need to investigate its potential to interact with a range of biological targets, considering its structural similarity to endogenous molecules like glycerophosphates. nih.gov

Applications in Advanced Materials Science and Catalysis (Non-Biological, Non-Clinical)

The unique amphiphilic structure of this compound makes it a compelling candidate for applications in materials science. The combination of flexible, hydrophobic butyl chains and a polar, functional dihydroxypropyl headgroup suggests potential as a specialty surfactant, emulsifier, or building block for self-assembling systems like micelles or vesicles.

A significant emerging area is the use of phosphate esters in dynamic covalent networks (DCNs). tue.nl These materials possess covalent bonds that can reversibly break and reform, allowing them to be reprocessed and recycled. Transesterification reactions involving phosphate triesters have been explored as a dynamic chemistry for creating such networks. tue.nl The hydroxyl groups on the propyl chain of this compound offer reactive sites for cross-linking into polymer networks, creating materials with tunable properties. These materials could find use as adaptable adhesives, self-healing coatings, or recyclable thermosets.

In non-biological catalysis, the phosphate moiety can act as a ligand for metal centers. The compound could be used to synthesize novel organometallic complexes with catalytic activity, for example, in polymerization or oxidation reactions. The diol functionality also allows for the formation of bidentate ligands, potentially enhancing the stability and catalytic efficiency of such complexes.

Computational Chemistry and Molecular Modeling for Structure-Reactivity Relationships

Computational chemistry provides invaluable insights into the properties and reactivity of molecules, complementing experimental research. For this compound, molecular modeling techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being applied to understand its structure-reactivity relationships.

DFT calculations can be used to predict geometric structures, vibrational frequencies (for interpreting IR spectra), and NMR chemical shifts. rsc.org These calculations are also essential for mapping reaction pathways, determining transition state energies, and understanding the mechanisms of synthesis and degradation. For example, computational studies on tributyl phosphate (TBP) have analyzed the conformers of radicals formed during its decomposition. rsc.org Similar studies on this compound could predict its degradation products and pathways.

Nonequilibrium molecular dynamics simulations have been used to study the mechanochemical dissociation of phosphate esters, revealing how mechanical stress and temperature influence bond cleavage at interfaces. nih.gov Such models could predict the performance of this compound as a lubricant additive or surface-modifying agent.

Table 3: Example of Computational Parameters from a Study on a Related Phosphate Ester (TNBP)

| Parameter | Value (for TNBP at 400 K) | Significance | Source |

|---|---|---|---|

| Activation Volume (ΔV‡) | 16.4 ± 2.7 ų | Relates reaction rate change to pressure/stress. | nih.gov |

| Activation Enthalpy (ΔH‡) | 14.2 ± 2.6 kJ mol⁻¹ | The energy barrier for the reaction. | nih.gov |

| Activation Entropy (TΔS‡) | -16.9 ± 1.9 kJ mol⁻¹ | Reflects the change in order from reactant to transition state. | nih.gov |

Green Chemistry Approaches in the Synthesis and Degradation of Phosphate Esters

The principles of green chemistry are increasingly important in the chemical industry, aiming to reduce waste, minimize hazards, and improve energy efficiency. For this compound, this applies to both its creation and its end-of-life fate.

Green synthesis approaches (as discussed in section 8.1) focus on using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and designing processes that minimize waste. A patented method for producing dibutyl phosphate by utilizing the "three wastes" (waste gas, wastewater, and industrial residue) of the production process exemplifies a green chemistry approach by reducing pollution and improving yield. google.com

Understanding and promoting the green degradation of phosphate esters is equally critical. Research into the abiotic and biotic degradation pathways helps in assessing the environmental fate of these compounds. Hydrolysis is a primary abiotic degradation route, though its rate is often slow under neutral environmental conditions. cdc.gov However, microbial degradation, facilitated by enzymes like phosphatases, can be significantly faster. mdpi.com Future research could focus on identifying or engineering microorganisms capable of efficiently metabolizing this compound into benign substances, offering a sustainable solution for waste treatment and environmental remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.